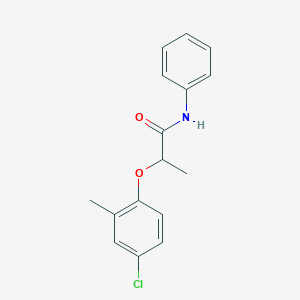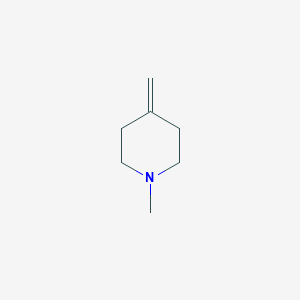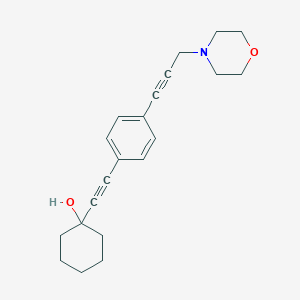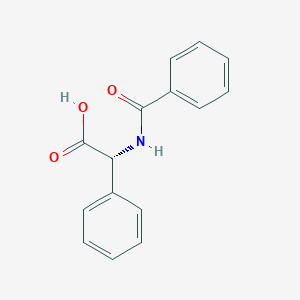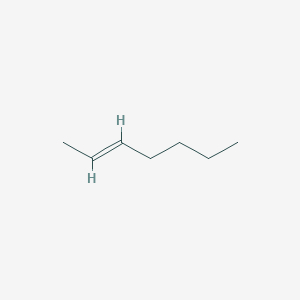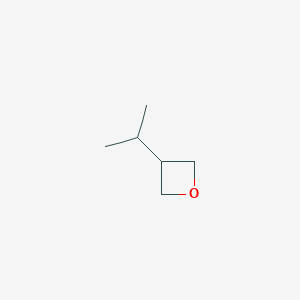
Oxetane, 3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3-(1-methylethyl)- is a cyclic organic compound with the molecular formula C6H12O. It is commonly used in scientific research due to its unique chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Oxetane, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, Oxetane, 3-(1-methylethyl)- has been used in the development of new synthetic methods and strategies for organic synthesis.
Wirkmechanismus
The mechanism of action of Oxetane, 3-(1-methylethyl)- is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained ring structure. This unique chemical property makes Oxetane, 3-(1-methylethyl)- a valuable tool for organic synthesis and chemical research.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Oxetane, 3-(1-methylethyl)-. However, studies have shown that it can react with various biological molecules, including proteins and nucleic acids, which may have potential applications in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Oxetane, 3-(1-methylethyl)- is its unique chemical properties, which make it a valuable tool for organic synthesis and chemical research. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Oxetane, 3-(1-methylethyl)- is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of Oxetane, 3-(1-methylethyl)-. One area of focus could be the development of new synthetic methods and strategies for organic synthesis using Oxetane, 3-(1-methylethyl)- as a building block. Additionally, further studies could be conducted to explore the potential applications of Oxetane, 3-(1-methylethyl)- in drug development and other areas of biomedical research. Finally, the potential toxicity of Oxetane, 3-(1-methylethyl)- could be further investigated to determine its safety and potential applications in various fields of scientific research.
Conclusion:
In conclusion, Oxetane, 3-(1-methylethyl)- is a valuable tool for organic synthesis and chemical research due to its unique chemical properties. It has potential applications in various fields of scientific research, including drug development, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Synthesemethoden
Oxetane, 3-(1-methylethyl)- can be synthesized through several methods, including the reaction of 3-bromo-1-propanol with sodium hydride and 2-methylpropan-2-ol, or the reaction of 3-bromo-1-propanol with sodium hydride and 2-methylpropan-2-amine. These methods have been widely used in the synthesis of Oxetane, 3-(1-methylethyl)- for scientific research purposes.
Eigenschaften
CAS-Nummer |
10317-17-6 |
|---|---|
Produktname |
Oxetane, 3-(1-methylethyl)- |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
3-propan-2-yloxetane |
InChI |
InChI=1S/C6H12O/c1-5(2)6-3-7-4-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
CRKITOKPUMNYAG-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC1 |
Kanonische SMILES |
CC(C)C1COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
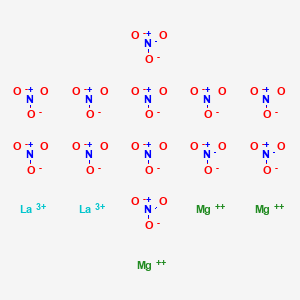
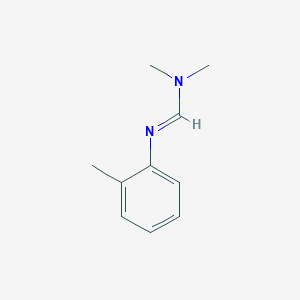
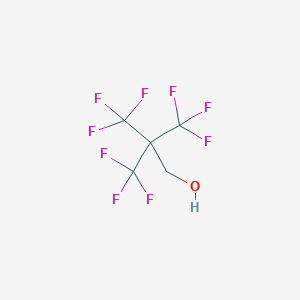
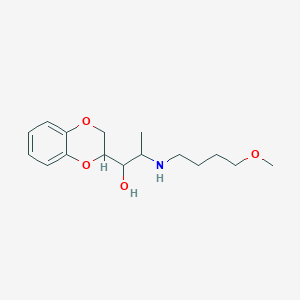
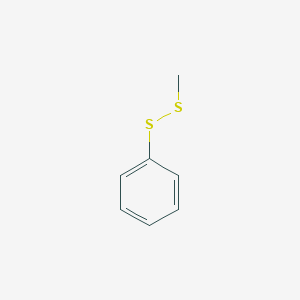
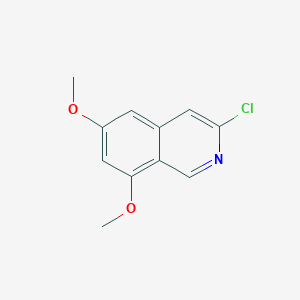
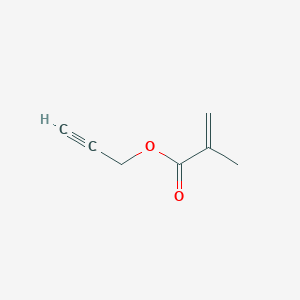
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
